molecular formula C10H8F2O2 B12434785 methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate

methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate

Cat. No.: B12434785
M. Wt: 198.17 g/mol
InChI Key: JXNDWCFVMLOUHP-UHFFFAOYSA-N
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Description

Methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound features a difluorophenyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2,3-difluorocinnamic acid+methanolacid catalystmethyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate+water\text{2,3-difluorocinnamic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,3-difluorocinnamic acid+methanolacid catalyst​methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2,3-difluorobenzoic acid.

    Reduction: 2,3-difluorophenylpropanol.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.

Industry

    Fragrance and Flavor: Due to its ester group, it may be used in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism of action for methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The difluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Similar ester structure but without fluorine atoms.

    Methyl 3-(2,3-dichlorophenyl)prop-2-enoate: Contains chlorine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate can significantly alter its chemical properties, such as reactivity and stability, compared to non-fluorinated analogs. Fluorine atoms can also influence biological activity, making this compound unique in its interactions with biological systems.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

methyl 3-(2,3-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3

InChI Key

JXNDWCFVMLOUHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C(=CC=C1)F)F

Origin of Product

United States

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